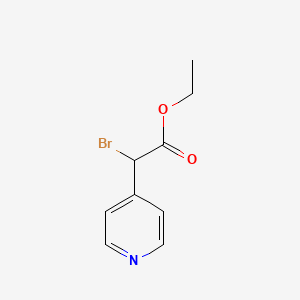

Ethyl bromopyridin-4-ylacetate

Description

Ethyl 2-(4-bromopyridin-2-yl)acetate (CAS: L039956) is a brominated pyridine derivative featuring an ethyl ester group. The compound’s structure consists of a pyridine ring with a bromine atom at the 4-position and an ethyl acetate moiety attached at the 2-position (Figure 1). This substitution pattern confers unique reactivity, particularly in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig, which are pivotal in synthesizing complex molecules for pharmaceuticals and agrochemicals . The bromine atom serves as a versatile handle for functionalization, enabling the construction of carbon-carbon or carbon-heteroatom bonds.

Properties

Molecular Formula |

C9H10BrNO2 |

|---|---|

Molecular Weight |

244.088 |

IUPAC Name |

ethyl 2-bromo-2-pyridin-4-ylacetate |

InChI |

InChI=1S/C9H10BrNO2/c1-2-13-9(12)8(10)7-3-5-11-6-4-7/h3-6,8H,2H2,1H3 |

InChI Key |

MGHVHQLCGVMIPR-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C(C1=CC=NC=C1)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Reactivity

Ethyl 2-(4-bromopyridin-2-yl)acetate is distinguished by the 4-bromo-2-acetate substitution on the pyridine ring. This contrasts with analogs like ethyl 2-(5-bromo-2-oxopyridin-1(2H)-yl)acetate (CAS: 663195-13-9), where bromine occupies the 5-position, and an additional oxo group at the 2-position alters electronic properties.

Table 1: Substituent Effects on Pyridine-Based Ethyl Acetates

Heterocycle Modifications

Compounds like ethyl 2-(5-bromo-2-oxoindolin-1-yl)acetate (CAS: 1620318-88-8) replace the pyridine core with an indoline scaffold. The indoline’s fused benzene ring enhances planarity and π-stacking capacity, which may improve binding to biological targets but reduces solubility in polar solvents compared to pyridine derivatives .

Functional Group Diversity

The introduction of piperidine or methyl groups , as in ethyl 2-(5-bromo-4-(4,4-dimethylpiperidin-1-yl)-2,6-dimethylpyridin-3-yl)-2-oxoacetate (CAS: 1803444-97-4), sterically hinders the pyridine ring. This hindrance can impede metal-catalyzed reactions but may enhance selectivity in enzyme inhibition .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing ethyl bromopyridin-4-ylacetate, and how do deviations impact yield?

- Methodological Answer : this compound can be synthesized via bromination of a pyridine derivative. Key parameters include temperature control (40–60°C for bromination steps, as seen in analogous reactions ), solvent selection (e.g., organic solvents like ethyl acetate or dichloromethane), and catalyst use (e.g., palladium for carbonylation steps ). Deviations in temperature or solvent polarity may lead to side reactions (e.g., over-bromination or ester hydrolysis). Yield optimization requires monitoring reaction progress via TLC or HPLC and adjusting stoichiometric ratios of brominating agents (e.g., N-bromosuccinimide) to avoid excess reagent accumulation.

Q. How can researchers verify the purity and structural identity of this compound post-synthesis?

- Methodological Answer : Characterization should combine spectroscopic and chromatographic methods:

- NMR Spectroscopy : Compare H and C NMR peaks to reference data for bromopyridine derivatives (e.g., pyridin-4-yl methyl protons resonate at δ 7.3–8.5 ppm, with bromine causing deshielding ).

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 243.1 for ethyl 4-bromophenylacetate analogs ).

- HPLC : Use reverse-phase columns (C18) with UV detection at 254 nm to assess purity (>95% area under the curve).

Q. What solvent systems are suitable for recrystallizing this compound, and how does solvent choice affect crystal quality?

- Methodological Answer : this compound’s solubility profile (polar aprotic solvents like DMF vs. non-polar solvents like hexane) dictates recrystallization success. Mixed solvents (e.g., ethyl acetate/hexane) are ideal for gradual crystal growth. Poor solvent selection may yield amorphous solids or trapped impurities. Pre-saturation of the solvent with the compound at elevated temperatures (50–60°C) followed by slow cooling enhances crystal lattice formation .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The bromine atom at the pyridine 4-position acts as a leaving group in Suzuki-Miyaura or Buchwald-Hartig couplings. Steric hindrance is minimal due to the linear geometry of the pyridine ring, but electron-withdrawing effects from the ester group (COOEt) may reduce nucleophilic substitution rates. Palladium catalysts (e.g., Pd(PPh)) and ligand systems (e.g., XPhos) should be screened to balance reactivity and selectivity . Kinetic studies via in situ IR spectroscopy can track intermediate formation.

Q. What analytical strategies resolve contradictions in reported melting points for this compound derivatives?

- Methodological Answer : Discrepancies in melting points (e.g., 29–31°C vs. literature values) may arise from polymorphic forms or impurities. Researchers should:

- Perform differential scanning calorimetry (DSC) to identify polymorph transitions.

- Compare experimental data with NIST Standard Reference Database entries for analogous brominated esters .

- Replicate synthesis under inert atmospheres (argon) to exclude oxidative byproducts.

Q. How can computational modeling predict the stability of this compound under varying pH conditions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) can model hydrolysis pathways. The ester group’s susceptibility to acidic/basic cleavage correlates with LUMO energy levels. Experimental validation involves incubating the compound in buffered solutions (pH 2–12) and analyzing degradation products via LC-MS. Adjusting substituents (e.g., electron-donating groups on the pyridine ring) may enhance stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.